1-(3-fluorobenzoyl)piperazine
CAS No.: 179334-10-2
Cat. No.: VC20883361
Molecular Formula: C11H13FN2O
Molecular Weight: 208.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 179334-10-2 |
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Molecular Formula | C11H13FN2O |
Molecular Weight | 208.23 g/mol |
IUPAC Name | (3-fluorophenyl)-piperazin-1-ylmethanone |
Standard InChI | InChI=1S/C11H13FN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2 |
Standard InChI Key | KXFXHXPKGLLUGX-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C(=O)C2=CC(=CC=C2)F |
Canonical SMILES | C1CN(CCN1)C(=O)C2=CC(=CC=C2)F |
Introduction
Chemical Structure and Properties
1-(3-fluorobenzoyl)piperazine consists of a piperazine ring with a 3-fluorobenzoyl group attached to one of the nitrogen atoms. The compound belongs to the broader class of benzoylpiperazines, which are characterized by the presence of a carbonyl linkage between the piperazine and aromatic moieties.
Basic Properties
The parent compound 1-(3-fluorobenzoyl)piperazine has the following properties:
Structural Characteristics
The 1-(3-fluorobenzoyl)piperazine molecule contains several key structural features:
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A piperazine heterocycle (six-membered ring with two nitrogen atoms at positions 1 and 4)
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A 3-fluorophenyl group connected via a carbonyl linkage to one of the piperazine nitrogens
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A secondary amine group at the opposite nitrogen of the piperazine ring
This molecular structure contributes to the compound's reactivity patterns, particularly the ability of the secondary amine to participate in further functionalization reactions, making the compound valuable as a building block for more complex structures.
Synthesis Methods
Several approaches can be employed for the synthesis of 1-(3-fluorobenzoyl)piperazine and its derivatives, as evidenced by related synthetic routes in the literature.
Direct Acylation Method
A straightforward approach involves the acylation of piperazine with 3-fluorobenzoyl chloride:
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Reaction of piperazine with 3-fluorobenzoyl chloride in the presence of a base (typically triethylamine)
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The reaction is typically performed in dichloromethane at low temperature (-10°C to 0°C)
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Gradual warming to room temperature and continued stirring for several hours
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Purification by filtration and recrystallization
This approach is similar to methods employed for other benzoylpiperazines where control of reaction temperature is crucial to prevent formation of bis-acylated byproducts .
Alternative Synthesis Route
Another potential route involves:
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Protection of one nitrogen of piperazine (commonly using Boc protection)
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Acylation of the unprotected nitrogen with 3-fluorobenzoyl chloride
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Deprotection using acid (typically trifluoroacetic acid for Boc group)
This approach, documented for similar piperazine derivatives, helps control selectivity when mono-substitution is desired .
Analytical Methods and Characterization
The analysis and characterization of 1-(3-fluorobenzoyl)piperazine can be performed using various instrumental techniques.
Chromatographic Analysis
Liquid chromatography-mass spectrometry (LC-MS) methods have been developed for the detection and quantification of piperazine derivatives in various matrices. A protocol utilizing LC-MS triple quadrupole with a heated ESI probe has been documented for similar compounds .
The method parameters typically include:
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Reverse-phase chromatography
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Gradient elution with acetonitrile and formic acid as mobile phases
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Detection using multiple reaction monitoring (MRM)
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural confirmation:
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¹H NMR for 1-(3-fluorobenzoyl)piperazine would typically show:
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¹³C NMR would show:
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Carbonyl carbon signal around 165-170 ppm
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Aromatic carbons between 115-165 ppm
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Piperazine carbons around 40-50 ppm
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¹⁹F NMR:
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Single fluorine signal characteristic of the meta position on the aromatic ring
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Dynamic NMR Phenomena
Like other related piperazine derivatives, 1-(3-fluorobenzoyl)piperazine likely exhibits conformational dynamics observable by NMR. This results from:
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Restricted rotation around the amide C-N bond
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Piperazine ring chair-chair interconversion
These dynamic processes can be characterized by variable temperature NMR studies, allowing determination of energy barriers for these conformational changes .
Derivatives and Related Compounds
The 1-(3-fluorobenzoyl)piperazine scaffold serves as a versatile intermediate for synthesizing more complex molecules, especially through functionalization of the secondary nitrogen.
N-Substituted Derivatives
Various derivatives with substitution at the free nitrogen position have been reported:
Related Structural Analogs
Several structurally similar compounds have also been documented:
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1-(3-Fluorophenyl)piperazine (CAS: 3801-89-6):
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1-(3-Fluorobenzyl)piperazine (CAS: 55513-19-4):
Hazard Type | Classification |
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Acute Toxicity (Oral) | Harmful if swallowed (H302) |
Skin Irritation | Causes skin irritation (H315) |
Eye Irritation | Causes serious eye irritation (H319) |
STOT SE | May cause respiratory irritation (H335) |
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